H-D-His(tau-Trt)-OH

Description

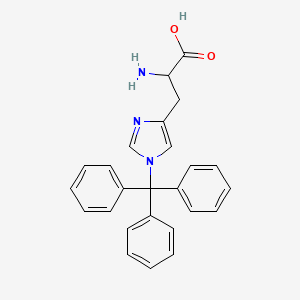

H-D-His(tau-Trt)-OH: is a derivative of histidine, an essential amino acid. The compound features a triphenylmethyl (trityl) protecting group attached to the imidazole ring of histidine. This modification is often used in peptide synthesis to protect the functional groups of amino acids during the formation of peptide bonds.

Properties

IUPAC Name |

2-amino-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZQZNOAYQCQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-His(tau-Trt)-OH typically involves the protection of the histidine amino acid. The trityl group is introduced to the imidazole ring of histidine through a reaction with trityl chloride in the presence of a base such as pyridine. The reaction conditions usually involve:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete protection of the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To handle large volumes of reactants.

Purification: Techniques such as crystallization, recrystallization, or chromatography to obtain the pure compound.

Quality Control: Ensuring the purity and consistency of the product through analytical methods like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

H-D-His(tau-Trt)-OH can undergo various chemical reactions, including:

Deprotection: Removal of the trityl group using acidic conditions, such as treatment with trifluoroacetic acid.

Peptide Bond Formation: Reacting with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Peptide Synthesis: Coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

Deprotection: Yields free histidine.

Peptide Synthesis: Yields peptides with the desired sequence, incorporating the histidine residue.

Scientific Research Applications

H-D-His(tau-Trt)-OH is widely used in scientific research, particularly in:

Peptide Synthesis: As a protected histidine derivative, it is crucial in the stepwise synthesis of peptides.

Biological Studies: Investigating the role of histidine in proteins and enzymes.

Medicinal Chemistry: Developing peptide-based drugs and studying their interactions with biological targets.

Industrial Applications: Used in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of H-D-His(tau-Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The trityl group protects the imidazole ring of histidine, preventing unwanted side reactions during peptide bond formation. Once the peptide synthesis is complete, the trityl group can be removed under acidic conditions, revealing the free histidine residue.

Comparison with Similar Compounds

Similar Compounds

H-D-His(tau-Trt)-OMe: A methyl ester derivative of H-D-His(tau-Trt)-OH, used similarly in peptide synthesis.

H-D-His(tau-Boc)-OH: Another protected histidine derivative with a tert-butyloxycarbonyl (Boc) group instead of the trityl group.

Uniqueness

This compound is unique due to the stability and ease of removal of the trityl protecting group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.

Biological Activity

H-D-His(tau-Trt)-OH, a protected derivative of histidine, is significant in biological systems due to its role in peptide synthesis and various biochemical processes. This article explores the compound's biological activity, including its mechanisms of action, interaction with metal ions, and relevance in various applications.

Chemical Structure and Properties

This compound consists of a histidine residue with a trityl protecting group on its imidazole ring. This structure allows for selective reactions during peptide synthesis while preserving histidine's biological functions until deprotection occurs. The trityl group is crucial for preventing unwanted side reactions, making this compound a valuable intermediate in the synthesis of biologically active peptides.

Mechanisms of Biological Activity

Enzyme Catalysis and Metal Ion Coordination

Histidine is known for its versatility in biological systems, particularly in enzyme catalysis and metal ion coordination. The imidazole ring of histidine can coordinate with metal ions such as zinc, copper, and iron, which are essential for the activity of many metalloproteins and enzymes. This coordination is vital for maintaining protein structure and function through hydrogen bonding and stabilizing interactions.

Role in Peptide Synthesis

this compound serves as an important building block in peptide synthesis. Its protective group allows for the formation of peptide bonds without interfering with histidine's reactivity. This property is particularly valuable in synthesizing peptides that require specific sequences or modifications to achieve desired biological activities.

Research Findings

A review of recent studies highlights several key findings regarding the biological activity of this compound:

- Binding Affinity Studies : Research has demonstrated that this compound exhibits significant binding affinity for various ligands and metal ions. These studies often utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy and surface plasmon resonance (SPR) to quantify interactions.

- Neuroprotective Effects : Some studies suggest that histidine derivatives may have neuroprotective effects, potentially influencing neuronal health and function. For instance, histidine's role in maintaining pH balance in the brain and its involvement in neurotransmitter regulation are areas of ongoing research .

- Antioxidant Properties : Histidine has been shown to exhibit antioxidant properties, which may help protect cells from oxidative stress. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Case Studies

Applications

This compound is utilized across various fields:

- Pharmaceuticals : Its role as a building block for peptide drugs targeting specific diseases.

- Biotechnology : In enzyme engineering where metal coordination is crucial.

- Nutraceuticals : As a potential supplement due to its antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.